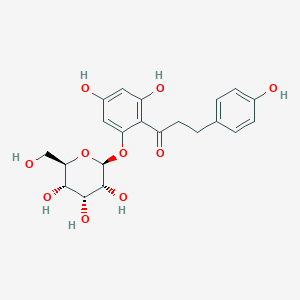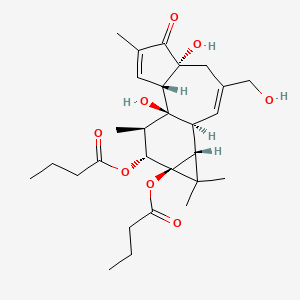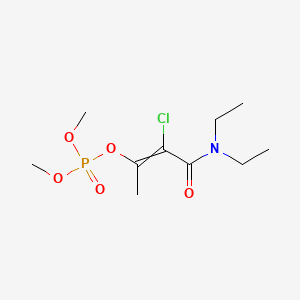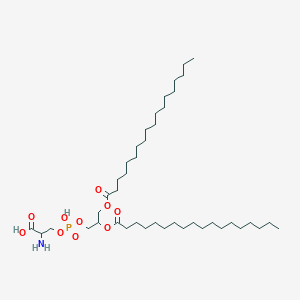
PI-3065
Übersicht
Beschreibung
PI-3065: is a potent and selective inhibitor of phosphoinositide 3-kinase p110 delta (PI3K p110δ). This compound has gained significant attention in scientific research due to its ability to selectively inhibit the PI3K p110δ isoform, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .
Wissenschaftliche Forschungsanwendungen
Chemie: : PI-3065 wird als Werkzeugverbindung verwendet, um die Rolle von PI3K p110δ in verschiedenen chemischen Prozessen zu untersuchen. Es hilft, die Funktion des Enzyms und seine Auswirkungen auf zelluläre Signalwege zu verstehen .
Biologie: : In der biologischen Forschung wird this compound verwendet, um die Rolle von PI3K p110δ in der Immunzellfunktion, Entzündung und Krebs zu untersuchen. Es wurde gezeigt, dass es die Proliferation und Aktivierung von Immunzellen hemmt, was es zu einem wertvollen Werkzeug in der Immunologieforschung macht .
Medizin: : this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs, Autoimmunerkrankungen und Entzündungszuständen. Seine Fähigkeit, PI3K p110δ selektiv zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .
Industrie: : In der pharmazeutischen Industrie wird this compound in Programmen zur Medikamentenfindung und -entwicklung eingesetzt, um neue therapeutische Ziele zu identifizieren und neuartige Behandlungen für verschiedene Krankheiten zu entwickeln .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die PI3K p110δ-Isoform hemmt. Diese Hemmung stört den PI3K/Akt/mTOR-Signalweg, der an Zellwachstum, Proliferation und Überleben beteiligt ist. Durch die Blockierung dieses Weges kann this compound Apoptose (programmierter Zelltod) induzieren und die Proliferation von Krebszellen hemmen .
Wirkmechanismus
Target of Action
PI-3065, also known as “4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine”, is a potent inhibitor of PI3K p110δ . The PI3K p110δ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts by blocking the PI3K signaling enzyme, thereby inhibiting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) . This inhibition can potently improve the anti-tumor T-cell response .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is a key regulator in growth, survival, cell cycle proliferation, protein synthesis, and glucose metabolism . This compound, by inhibiting PI3K p110δ, impacts this pathway and leads to a reduction in the expansion of MDSCs and tumor size . It also results in a decrease in the expression of IL2 and IL33, key mediators of ILC2 cell proliferation and activation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in MDSC expansion and tumor size . It also ablates IL33 expression and prevents group-2-innate lymphoid cell accumulation . Furthermore, this compound treatment leads to CD8+ T cell-dependent control of primary tumor growth and reduced metastatic burden .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of a tumor microenvironment, the presence of specific cells responsible for the rapid production of cytokines can affect the action of this compound . .
Biochemische Analyse
Biochemical Properties
PI-3065 plays a crucial role in biochemical reactions by selectively inhibiting the PI3K p110δ isoform. This inhibition is highly specific, with an IC50 value of 5 nM . This compound interacts with various enzymes and proteins, including p110α, p110β, and p110γ, although its activity against these isoforms is significantly weaker (IC50 values of 910 nM, 600 nM, and >10000 nM, respectively) . The interaction of this compound with the p110δ isoform leads to the inhibition of downstream signaling pathways, which are critical for cell proliferation and survival.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits the growth and proliferation of tumor cells by blocking the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cell survival, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to modulate immune cell function, particularly by inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the ATP-binding site of the PI3K p110δ isoform. This binding inhibits the kinase activity of p110δ, leading to the suppression of downstream signaling pathways such as the PI3K/AKT/mTOR pathway . By inhibiting these pathways, this compound disrupts cellular processes that are essential for cell growth, proliferation, and survival. Additionally, this compound has been shown to reduce the expression of inflammatory cytokines such as IL2 and IL33, further contributing to its anti-inflammatory and anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . In vitro studies have demonstrated that this compound maintains its efficacy in inhibiting tumor cell growth and modulating immune cell function over time . Long-term in vivo studies have shown that this compound can effectively reduce tumor growth and enhance the anti-tumor immune response without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 75 mg/kg, this compound has been shown to inhibit tumor growth and metastasis in mouse models without causing significant toxicity or adverse effects . Higher doses of this compound may lead to increased efficacy in reducing tumor growth, but they may also be associated with potential toxic effects, such as weight loss and immune suppression . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the PI3K p110δ isoform. This inhibition affects the metabolic flux and levels of various metabolites involved in cell growth and proliferation . This compound also interacts with enzymes and cofactors that regulate these metabolic pathways, further contributing to its anti-tumor and anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as tumors and inflamed tissues . The distribution of this compound is critical for its therapeutic efficacy, as it ensures that the compound reaches its intended targets and exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the PI3K p110δ isoform and other signaling molecules . This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the PI3K/AKT/mTOR signaling pathway and exert its therapeutic effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von PI-3065 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen .
Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound umfasst in der Regel die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : PI-3065 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine Aktivität verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten an die Kernstruktur einführen, was möglicherweise ihre Selektivität und Potenz erhöht
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: In Substitutionsreaktionen können verschiedene Nukleophile und Elektrophile verwendet werden, abhängig von der gewünschten Modifikation
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PI-103: Ein weiterer PI3K-Inhibitor mit breiterer Selektivität für mehrere PI3K-Isoformen.
GDC-0941: Ein potenter Inhibitor von PI3K p110α und p110δ.
Idelalisib: Ein selektiver Inhibitor von PI3K p110δ, ähnlich wie PI-3065
Einzigartigkeit: : this compound ist einzigartig aufgrund seiner hohen Selektivität für PI3K p110δ, was Off-Target-Effekte minimiert und sein therapeutisches Potenzial erhöht. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und Medikamentenentwicklung, insbesondere bei Krankheiten, bei denen PI3K p110δ eine entscheidende Rolle spielt .
Eigenschaften
IUPAC Name |
4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOHCOYQVZOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)










![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)

